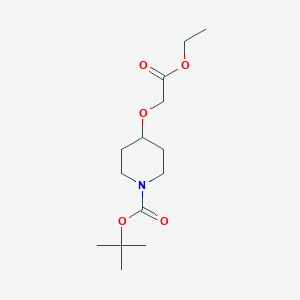

1-Boc-4-乙氧羰基甲氧基哌啶

描述

Synthesis Analysis

The synthesis of related piperidine derivatives often involves catalytic hydrogenation, chiral resolution, and protective group strategies, as seen in the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine using Rh/C catalysis and derivative reactions (Wang Junming, 2013). Additionally, orthogonally N-protected piperidines serve as scaffolds in combinatorial chemistry, synthesized through sequences involving nucleophilic aziridine ring opening and cycloaddition reactions (H. Schramm et al., 2010).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated through X-ray crystallography, as demonstrated by the structural analysis of β-oligopeptides derived from piperidine precursors. These studies reveal the conformational preferences and hydrogen-bonded ring arrangements characteristic of these molecules (Stefan Abele et al., 1999).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, including coupling reactions for esterification and amidation, as well as transformations involving nucleophilic additions to cyclic N-acyliminium ions. The versatility of these compounds is highlighted by their application in peptide synthesis and the preparation of complex organic molecules (Kishore Thalluri et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of 1-Boc-4-ethoxycarbonylmethoxypiperidine in various solvents and conditions. These properties are often determined experimentally and are essential for the practical application of these compounds in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of 1-Boc-4-ethoxycarbonylmethoxypiperidine, including reactivity, stability, and functional group compatibility, are key to its utility in organic synthesis. The protective Boc group, for example, allows for selective reactions at other sites of the molecule while preserving the integrity of the amine functionality (Joseph R. Lizza et al., 2018).

科学研究应用

有机合成和催化

1-Boc-4-乙氧羰基甲氧基哌啶和类似化合物已被用于各种有机合成工艺。例如,N-酰亚胺离子,包括衍生自 N-Boc-2-甲氧基哌啶的离子,已用于碳亲核试剂的加成。该过程在 SDS/水介质中进行,已产生中等至良好的 2-取代 N-Boc 吡咯烷和哌啶的产率 (Camilo 和 Pilli,2004)。此外,正交 N-保护(Boc 和 Cbz)3,4-氮杂环丁烷哌啶已被确认为合成 4-取代 3-氨基哌啶(一种潜在的生物活性化合物)的多功能构建模块 (Schramm、Pavlova、Hoenke 和 Christoffers,2009)。

生物催化过程

在生物催化领域,(S)-N-Boc-3-羟基哌啶(1-Boc-4-乙氧羰基甲氧基哌啶的衍生物)已被合成作为药物开发的手性中间体。来自酿酒酵母的 NADPH 依赖性还原酶用于将 N-Boc-哌啶-3-酮不对称还原为(S)-N-Boc-3-羟基哌啶,表明其在工业应用中的潜力 (Chen 等,2017)。

聚合物化学

在聚合物化学中,叔丁氧羰基 (BOC) 基团(在结构上与 1-Boc-4-乙氧羰基甲氧基哌啶相关)已被广泛用于保护官能团。含有 BOC 部分的甲基丙烯酸酯聚合物的热分解研究突出了其在有机合成和聚合物材料化学中的作用 (Jing、Suzuki 和 Matsumoto,2019)。

药理学研究

在药理学研究中,1-Boc-4-乙氧羰基甲氧基哌啶的各种衍生物的合成促进了生物活性化合物的开发。例如,使用 N-Boc-O-甲苯磺酰羟胺对氨基酸及其衍生物进行 N-氨基化,导致产生修饰的肽和具有生物活性的杂环衍生物 (Baburaj 和 Thambidurai,2012)。

电致变色材料

1-Boc-4-乙氧羰基甲氧基哌啶和相关化合物已用于电致变色材料的开发。例如,已经制备了用叔丁氧羰基 (boc) 和三联吡啶 (tpy) 取代基团取代的聚苯胺衍生物,并将其组装成有序的电致变色薄膜,展示了它们在电致变色器件中的潜力 (Maier 和 Tieke,2012)。

属性

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-6-8-15(9-7-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANMNWDTQXBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441189 | |

| Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-ethoxycarbonylmethoxypiperidine | |

CAS RN |

189889-45-0 | |

| Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)

![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)